Plasma Protein Binding Affinity of N4-Acetylsulfamethazine vs. Sulfamethazine: Direct Competitive Binding Quantification
N4-acetylsulfamethazine (AcSMZ) exhibits significantly higher plasma protein binding affinity than its parent compound sulfamethazine (SMZ). In equilibrium dialysis studies using rabbit serum, the dissociation constant (Kd) for AcSMZ was measured at 0.031 mM, compared to 0.078 mM for SMZ, representing a 2.5-fold stronger binding affinity for the acetylated metabolite [1]. Competitive binding analysis confirmed that AcSMZ and SMZ compete for the same albumin binding sites, with the metabolite capable of displacing the parent drug, thereby altering the free fraction and pharmacokinetic profile of SMZ in vivo [1]. Computer modeling using a specific-plus-nonspecific binding site model identified that AcSMZ binding is thermodynamically favored over SMZ binding.
| Evidence Dimension | Albumin binding dissociation constant (Kd) |
|---|---|
| Target Compound Data | Kd = 0.031 mM (SD = 0.002 mM) |
| Comparator Or Baseline | Sulfamethazine: Kd = 0.078 mM (SD = 0.006 mM) |
| Quantified Difference | AcSMZ exhibits 2.5-fold greater affinity (lower Kd indicates stronger binding) |
| Conditions | Rabbit serum; equilibrium dialysis (8 h); concentration range 0.01–3 mM; 37°C |
Why This Matters
For pharmacokinetic modeling studies, this differential binding affinity demonstrates that AcSMZ must be quantified separately from SMZ; the metabolite influences free drug concentrations and cannot be treated as an inactive or negligible species in disposition calculations.
- [1] Tsang YC, Thiessen JJ, et al. Competitive binding of sulfamethazine and its N-acetylated metabolite. Biopharm Drug Dispos. 1989 Sep-Oct;10(5):465-79. PMID: 2804251. View Source
